molecular formula C11H14BrNO2 B15124314 4-(4-Bromo-2-methoxyphenyl)morpholine

4-(4-Bromo-2-methoxyphenyl)morpholine

Cat. No.: B15124314
M. Wt: 272.14 g/mol
InChI Key: XOVWEFZHHBJOLD-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-methoxyphenyl)morpholine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-methoxyphenyl)morpholine typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Morpholine Ring Formation: The morpholine ring can be formed through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-methoxyphenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of 4-(4-Formyl-2-methoxyphenyl)morpholine.

    Reduction: Formation of 4-(2-Methoxyphenyl)morpholine.

    Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromo-2-methoxyphenyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-methoxyphenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The morpholine ring enhances the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-2-methoxyphenyl)sulfonylmorpholine
  • 4-(4-Bromo-2-methoxyphenyl)carbonylmorpholine
  • 4-(4-Bromo-2-methoxyphenyl)aminomorpholine

Uniqueness

4-(4-Bromo-2-methoxyphenyl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and methoxy group allows for versatile chemical modifications, while the morpholine ring enhances its pharmacokinetic profile.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

4-(4-bromo-2-methoxyphenyl)morpholine

InChI

InChI=1S/C11H14BrNO2/c1-14-11-8-9(12)2-3-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

XOVWEFZHHBJOLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)N2CCOCC2

Origin of Product

United States

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